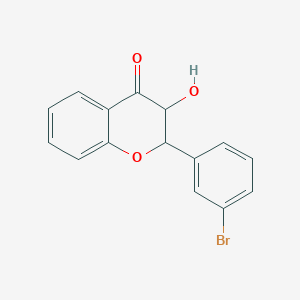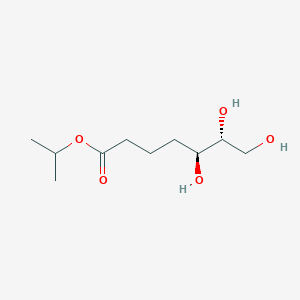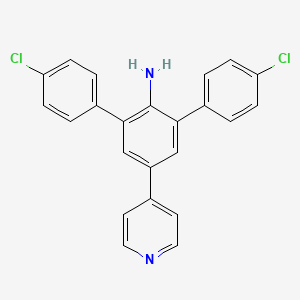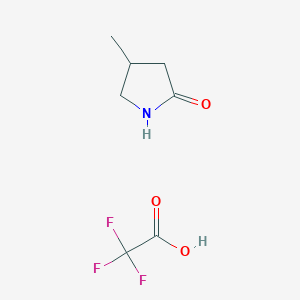
4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzopyran core with a bromophenyl substituent, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- typically involves the reaction of a suitable chalcone with a bromophenyl derivative. One common method involves the use of p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio with the chalcone in ethanol, with glacial acetic acid as a catalyst. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different substituents on the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses. It may also interact with cellular signaling pathways, leading to changes in gene expression and cellular function .
類似化合物との比較
Similar Compounds
- 4H-1-Benzopyran-4-one, 3-bromo-2,3-dihydro-2-methoxy-2-phenyl-
- 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)-2,3-dihydro-3-hydroxy-
Uniqueness
4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- is unique due to its specific bromophenyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
644973-50-2 |
|---|---|
分子式 |
C15H11BrO3 |
分子量 |
319.15 g/mol |
IUPAC名 |
2-(3-bromophenyl)-3-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11BrO3/c16-10-5-3-4-9(8-10)15-14(18)13(17)11-6-1-2-7-12(11)19-15/h1-8,14-15,18H |
InChIキー |
VZEUPQIQCGXZII-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C(O2)C3=CC(=CC=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)


![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)

![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)

![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
